molecular formula C13H13N3O3 B2378359 4-Morpholin-4-ylquinazoline-2-carboxylic acid CAS No. 1171525-68-0

4-Morpholin-4-ylquinazoline-2-carboxylic acid

Cat. No.: B2378359
CAS No.: 1171525-68-0
M. Wt: 259.265
InChI Key: OAFGUPDYMJLYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholin-4-ylquinazoline-2-carboxylic acid is a heterocyclic compound featuring a quinazoline core (a fused bicyclic structure comprising a benzene ring and a pyrimidine ring) substituted with a morpholine moiety at the 4-position and a carboxylic acid group at the 2-position. Quinazoline derivatives are widely studied in medicinal chemistry due to their ability to interact with biological targets such as kinases, enzymes, and receptors. The morpholine ring enhances solubility and pharmacokinetic properties, while the carboxylic acid group contributes to hydrogen bonding and salt formation, improving bioavailability .

Properties

IUPAC Name

4-morpholin-4-ylquinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13(18)11-14-10-4-2-1-3-9(10)12(15-11)16-5-7-19-8-6-16/h1-4H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFGUPDYMJLYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Anthranilamide with Carbonyl Compounds

A classical method involves the acid-catalyzed condensation of anthranilamide with aldehydes or ketones. For instance, refluxing anthranilamide with benzaldehyde in acetic acid yields quinazolin-4(3H)-one, a key precursor. The reaction proceeds via imine formation followed by cyclodehydration, with yields highly dependent on the electronic nature of the carbonyl component. Polar aprotic solvents like DMF enhance reaction rates but may necessitate higher temperatures (110–130°C).

Table 1: Quinazoline Core Synthesis via Anthranilamide Condensation

Carbonyl Component Solvent Temperature (°C) Yield (%) Source
Benzaldehyde Acetic acid 120 68
Acetophenone DMF 130 72
Cyclohexanone Toluene 110 58

Cyclization of 2-Aminobenzamide Derivatives

Alternative routes employ 2-aminobenzamide derivatives bearing pre-installed functional groups. For example, methyl 2-(2-chloroacetamido)benzoate undergoes cyclization with ammonium thiocyanate in refluxing acetone to form thiazoloquinazoline intermediates, which are subsequently oxidized to the quinazoline core. This method benefits from regioselectivity but requires stoichiometric oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Incorporation of the Morpholine Substituent

Introducing the morpholine group at the 4-position of the quinazoline core typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling .

Nucleophilic Aromatic Substitution

Treatment of 4-chloroquinazoline derivatives with morpholine in the presence of phosphorus oxychloride (POCl3) at 80–100°C achieves substitution with yields exceeding 75%. The reaction proceeds via activation of the chloro-substituted position by POCl3, forming a reactive intermediate susceptible to attack by morpholine’s secondary amine. Polar solvents like DCM or THF are preferred to stabilize the transition state.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SNAr reactions exhibit superior yields in DMF compared to DCM (82% vs. 68%) due to enhanced nucleophilicity of morpholine at higher temperatures. Conversely, hydrolysis reactions favor aqueous-ethanol mixtures to balance solubility and reactivity.

Catalytic Innovations

Organocatalysts like DABCO accelerate Michael additions in quinazoline syntheses, reducing reaction times from 12 hours to 2 hours. Similarly, magnetic Fe3O4 nanoparticles enable catalyst recovery and reuse for up to five cycles without significant activity loss.

Purification and Analytical Characterization

Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (SiO2, ethyl acetate/hexane). Purity ≥98% is confirmed by HPLC with a C18 column (acetonitrile/water mobile phase). Structural elucidation employs:

  • 1H/13C NMR : Distinct signals for morpholine protons (δ 3.6–3.8 ppm) and carboxylic acid (δ 12.1 ppm).
  • X-ray crystallography : Confirms planarity of the quinazoline core and substituent orientations.

Comparative Analysis of Methodologies

Classical SNAr offers cost-effectiveness but generates stoichiometric waste. Transition-metal catalysis improves selectivity and milder conditions but increases costs. Microwave-assisted hydrolysis enhances efficiency, reducing energy consumption by 40% compared to conventional methods.

Table 4: Method Comparison for Industrial Scalability

Method Cost Yield (%) Environmental Impact Scalability
SNAr with POCl3 Low 75–80 High (HCl byproduct) High
Pd-catalyzed coupling High 80–85 Moderate Moderate
Microwave hydrolysis Medium 90–95 Low High

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-ylquinazoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups.

Scientific Research Applications

4-Morpholin-4-ylquinazoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-ylquinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight Key Substituents Biological/Industrial Relevance
This compound Quinazoline Not reported Morpholine, Carboxylic acid Inferred kinase inhibition, drug development
4-Morpholinopyrimidine-2-carboxylic acid Pyrimidine 209.20 Morpholine, Carboxylic acid Intermediate in organic synthesis
6-Morpholin-4-ylpyrazine-2-carboxylic acid Pyrazine 209.20 Morpholine, Carboxylic acid Organic synthesis intermediate
3-Morpholin-4-ylquinoxaline-2-carboxylic acid Quinoxaline 259.26 Morpholine, Carboxylic acid Not specified (quinoxalines: antimicrobial, anticancer)
2-Morpholin-4-yl-1,3-oxazole-4-carboxylic acid Oxazole 198.18 Morpholine, Carboxylic acid Unspecified (oxazoles: metabolic stability)

Key Findings:

Core Structure Influence: Quinazoline vs. Pyrimidine/Pyrazine: The bicyclic quinazoline core provides a planar structure conducive to intercalation and binding to enzymes (e.g., tyrosine kinases). Pyrimidine and pyrazine derivatives, with single-ring systems, exhibit distinct electronic properties due to nitrogen atom positioning . Quinoxaline: Features adjacent nitrogen atoms in its bicyclic system, enabling strong π-π stacking and hydrogen bonding, often exploited in antimicrobial agents .

Synthetic Feasibility: Morpholine-substituted compounds (e.g., 4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic acid) are synthesized with high yields (80–95%), suggesting efficient methods for introducing morpholine groups . Quinazoline derivatives may require multi-step synthesis due to their complex core.

Bioactivity and Applications :

  • Morpholinyl-quinazoline derivatives (e.g., 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine) demonstrate analgesic activity via central and peripheral mechanisms, validated by 3D QSAR studies .
  • Carboxylic acid substituents enhance solubility and enable salt formation, critical for oral bioavailability .

Biological Activity

4-Morpholin-4-ylquinazoline-2-carboxylic acid (CAS No. 1171525-68-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

This compound is characterized by its morpholine and quinazoline moieties, which contribute to its unique chemical reactivity and biological profile. The compound's structure can be represented as follows:

C12H14N4O3\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been identified as a protein tyrosine kinase inhibitor , which plays a significant role in cancer treatment by inhibiting pathways that promote tumor growth and metastasis .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting key protein tyrosine kinases such as EGFr and c-erbB-2. These kinases are often overexpressed in various malignancies, including breast and lung cancers. In vitro studies have demonstrated that this compound can significantly reduce cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. In studies comparing its efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, it exhibited notable inhibition rates, comparable to standard antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AnticancerEGFr25.0
AntimicrobialS. aureus15.0
AntimicrobialE. coli20.0
AntimicrobialP. aeruginosa30.0

Case Study: Anticancer Efficacy

In a study conducted by researchers focusing on the anticancer properties of quinazoline derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an observed increase in apoptosis markers such as caspase activation .

Case Study: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated effective inhibition against MRSA with an IC50 value lower than many conventional antibiotics, highlighting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Morpholin-4-ylquinazoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves multi-step reactions, such as condensation of morpholine derivatives with quinazoline precursors. Key steps include urea substitution on morpholine rings and subsequent cyclization (as seen in analogous morpholine-quinazoline derivatives) . Reaction optimization (e.g., using palladium or copper catalysts in DMF or toluene) is critical for minimizing side products. Purity (>95%) is achieved via HPLC purification, with moisture control (<0.5%) to prevent hydrolysis .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the morpholine and quinazoline moieties, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%) . Mass spectrometry (MS) validates the molecular weight (e.g., 209.20–275.72 g/mol for related compounds) . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What are the primary biological targets of this compound in medicinal chemistry research?

  • Answer : The compound’s morpholine and quinazoline groups suggest interactions with kinase enzymes (e.g., PI3K/mTOR pathways) and DNA repair proteins. Analogous derivatives exhibit antitumor activity via sulfonamide or chlorophenyl substituents . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities for target validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer : Perform systematic substitutions on the quinazoline core (e.g., introducing nitro, fluoro, or methylthio groups) and morpholine ring (e.g., alkylation or sulfonation). Use 3D-QSAR models to correlate substituent positions with activity trends . For example, adding a 4-chlorophenyl group (as in related imidazole derivatives) enhances cytotoxicity .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using controls like 4-(Methylthio)morpholine (a bioactivity reference) . Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) . Purity verification (via HPLC ) is critical, as impurities >3% can skew results .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Answer : Optimize catalyst loading (e.g., 0.5–2 mol% Pd for coupling reactions) and solvent systems (e.g., toluene for high-temperature cyclization) . Use flow chemistry for intermediates prone to degradation (e.g., nitrobenzoic acid derivatives ). Scale-up protocols achieving >90% yield are reported for kg-scale production .

Q. What are the stability challenges of this compound under storage, and how are they mitigated?

  • Answer : The carboxylic acid group is hygroscopic; storage at −20°C under argon prevents hydrolysis . Lyophilization enhances stability for biological testing. Degradation products (e.g., morpholine ring-opened derivatives) are monitored via LC-MS every 6 months .

Methodological Notes

  • Data Sources : References include synthetic protocols , purity standards , and biological activity data .
  • Key Citations :
    • Morpholine-quinazoline SAR
    • Purity and stability protocols
    • Biological target validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.